molecular formula C12H13ClN2 B11973678 3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride

3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride

Cat. No.: B11973678
M. Wt: 220.70 g/mol
InChI Key: FQYPLHFMSRKSCS-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of fused imidazoles and is characterized by its bicyclic structure, which includes a pyrrolo and imidazole ring system. The presence of a phenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as imidazole and acrolein.

    Cyclization Reaction: The key step involves the cyclization of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction forms the bicyclic imidazole structure.

    Phenyl Group Introduction: The phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylating agent is used.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like phenylating agents (e.g., phenyl lithium) and halogenating agents (e.g., bromine) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo(1,2-A)imidazole: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    2-Aryl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole: Similar structure but with different aryl groups, leading to variations in biological activity.

Uniqueness

3-Phenyl-6,7-dihydro-5H-pyrrolo(1,2-A)imidazole hydrochloride is unique due to the presence of the phenyl group, which enhances its chemical diversity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique reactivity and biological properties.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c1-2-5-10(6-3-1)11-9-13-12-7-4-8-14(11)12;/h1-3,5-6,9H,4,7-8H2;1H

InChI Key

FQYPLHFMSRKSCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=CC=C3.Cl

Origin of Product

United States

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